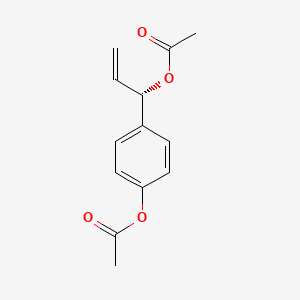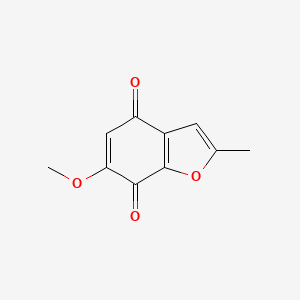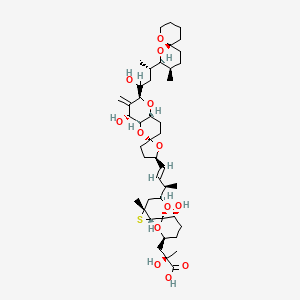
Acv tripeptide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACV tripeptide involves the nonribosomal peptide synthetase ACV synthetase (ACVS) . This enzyme catalyzes the formation of the tripeptide through a series of enzymatic steps, each involving the activation and incorporation of one of the three amino acids: α-aminoadipic acid, cysteine, and valine . The reaction conditions typically involve the use of ATP and magnesium ions as cofactors .
Industrial Production Methods
Industrial production of this compound is achieved through the fermentation of penicillin-producing organisms such as Penicillium chrysogenum . The tripeptide is extracted from the culture medium and purified using various chromatographic techniques . Advances in genetic engineering have also enabled the overexpression of ACV synthetase in heterologous hosts like Escherichia coli, facilitating large-scale production .
Chemical Reactions Analysis
Types of Reactions
ACV tripeptide undergoes several types of chemical reactions, including:
Cyclization: The tripeptide can cyclize to form the penicillin nucleus.
Epimerization: The valine residue can undergo epimerization from the L- to the D-configuration.
Common Reagents and Conditions
Cyclization: This reaction typically requires the presence of specific enzymes such as isopenicillin N synthase.
Epimerization: This process can occur spontaneously or be catalyzed by specific epimerase enzymes.
Major Products Formed
Scientific Research Applications
ACV tripeptide has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of ACV tripeptide involves its role as a precursor in the biosynthesis of β-lactam antibiotics . The tripeptide is synthesized by ACV synthetase and subsequently undergoes cyclization to form the penicillin nucleus . This nucleus is then further modified to produce various penicillin and cephalosporin antibiotics . The molecular targets and pathways involved include the activation of amino acids by ACV synthetase and the cyclization catalyzed by isopenicillin N synthase .
Comparison with Similar Compounds
Similar Compounds
δ-(l-α-aminoadipyl)-l-cysteinyl-l-valine: A similar tripeptide with the L-configuration of valine.
δ-(l-α-aminoadipyl)-l-cysteinyl-d-allo-isoleucine: Another tripeptide with a different amino acid substitution.
Uniqueness
ACV tripeptide is unique due to its specific amino acid sequence and its role as the first dedicated intermediate in the biosynthetic pathway of β-lactam antibiotics . The presence of the unusual amino acid α-aminoadipic acid and the D-configuration of valine distinguishes it from other tripeptides .
Properties
IUPAC Name |
(2S)-2-amino-6-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O6S/c1-7(2)11(14(22)23)17-12(19)9(6-24)16-10(18)5-3-4-8(15)13(20)21/h7-9,11,24H,3-6,15H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)(H,22,23)/t8-,9-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEIJZFKOAXBBV-ATZCPNFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332274 | |
| Record name | AADCV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32467-88-2 | |
| Record name | Acv tripeptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032467882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACV tripeptide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AADCV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACV TRIPEPTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3VOU3H9VS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


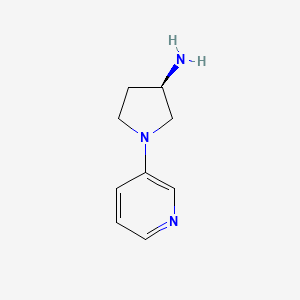
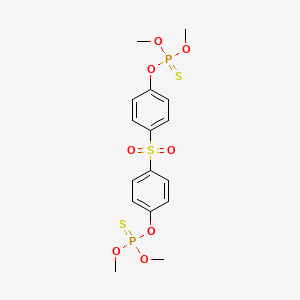



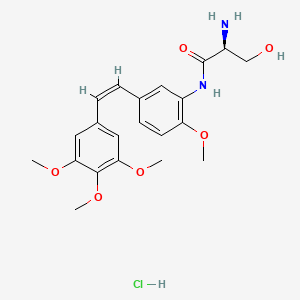
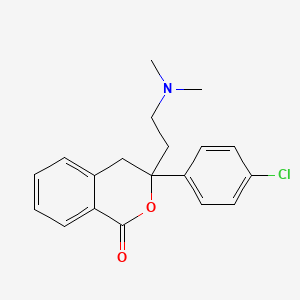

![3-ethyl-2-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;iodide](/img/structure/B1665394.png)
